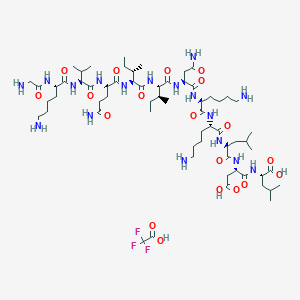
Tau Peptide (245-274) (Repeat 1 Domain) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tau Peptide (245-274) (Repeat 1 Domain) is a synthetic peptide with the sequence H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH . This sequence is adjacent to the aggregating PHF6* motif (VQIINK) in PHF-tau .
Synthesis Analysis
In PHF-tau, N-methylation of Lys²⁵⁴ and Lys²⁶⁷ and phosphorylation of Ser²⁶² was detected . If not methylated, Lys²⁵⁴ is an ubiquitinylation site .Molecular Structure Analysis
The molecular weight of Tau Peptide (245-274) (Repeat 1 Domain) Trifluoroacetate is 3129.63 . Its chemical formula is C₁₃₆H₂₃₀N₄₀O₄₂S .Physical And Chemical Properties Analysis
The salt form of Tau Peptide (245-274) (Repeat 1 Domain) is Trifluoroacetate . It has a molecular weight of 3129.63 and a chemical formula of C₁₃₆H₂₃₀N₄₀O₄₂S . The peptide should be stored at temperatures below -15°C .Scientific Research Applications
Alzheimer's Disease and Tau Protein's Role
Alzheimer's disease is characterized by the pathological aggregation of amyloid-β (Aβ) peptide and hyperphosphorylation of the tau protein, leading to neurofibrillary tangles and neuronal dysfunction. Tau protein, particularly in its hyperphosphorylated form, is central to AD pathology, correlating strongly with cognitive impairment (Congdon & Sigurdsson, 2018; Majidi et al., 2021). Insights into tau protein's structure, including the significance of tandem repeats and their interactions with other molecules, are crucial for understanding its role in neurodegenerative processes (Matsushima et al., 2008).
Biomarkers for Neurodegenerative Diseases
Studies have explored amyloid-β peptides and tau protein as potential biomarkers in cerebrospinal fluid and interstitial fluid following traumatic brain injury, suggesting a link between injury and subsequent risk of AD (Tsitsopoulos & Marklund, 2013). The differentiation between normal and pathological states of tau, including post-translational modifications like hyperphosphorylation, is key to understanding and diagnosing AD and other tauopathies (Kimura et al., 2018).
Therapeutic Implications
Research into tau-targeting therapies has intensified, highlighting the need for interventions that can alter tau's pathological trajectory. Immunotherapies, in particular, have shown promise in preclinical studies, offering a potential pathway for mitigating tau-related neurodegeneration (Congdon & Sigurdsson, 2018).
properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H230N40O42S.C2HF3O2/c1-15-72(10)109(129(210)150-64-103(187)154-91(65-177)123(204)172-110(75(13)180)131(212)159-81(40-42-104(188)189)114(195)165-88(57-98(143)182)119(200)162-85(54-68(2)3)116(197)155-77(30-16-21-44-137)111(192)164-87(56-76-60-146-67-151-76)118(199)160-82(39-41-97(142)181)133(214)174-50-26-35-93(174)124(205)149-62-101(185)147-61-100(184)148-63-102(186)153-84(136(217)218)34-20-25-48-141)171-115(196)80(33-19-24-47-140)157-122(203)92(66-178)168-113(194)79(32-18-23-46-139)158-130(211)107(70(6)7)169-121(202)89(58-99(144)183)166-112(193)78(31-17-22-45-138)156-117(198)86(55-69(4)5)163-120(201)90(59-105(190)191)167-126(207)94-36-28-51-175(94)134(215)83(43-53-219-14)161-125(206)95-37-29-52-176(95)135(216)108(71(8)9)170-127(208)96-38-27-49-173(96)132(213)73(11)152-128(209)106(145)74(12)179;3-2(4,5)1(6)7/h60,67-75,77-96,106-110,177-180H,15-59,61-66,137-141,145H2,1-14H3,(H2,142,181)(H2,143,182)(H2,144,183)(H,146,151)(H,147,185)(H,148,184)(H,149,205)(H,150,210)(H,152,209)(H,153,186)(H,154,187)(H,155,197)(H,156,198)(H,157,203)(H,158,211)(H,159,212)(H,160,199)(H,161,206)(H,162,200)(H,163,201)(H,164,192)(H,165,195)(H,166,193)(H,167,207)(H,168,194)(H,169,202)(H,170,208)(H,171,196)(H,172,204)(H,188,189)(H,190,191)(H,217,218);(H,6,7)/t72-,73-,74+,75+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,106-,107-,108-,109-,110-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPBAIQVQTXAZ-YMASDBPESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H231F3N40O44S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3243.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














